N-(2-Amino-2-phenylethyl)-2-phenyltriazole-4-carboxamide;hydrochloride
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Description
The compound is a derivative of 2-amino-2-phenylethylamine . This is a class of compounds that are often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of similar compounds like N-(2-amino-2-phenylethyl)-N,N-diethylamine has been analyzed . It has a molecular formula of C12H20N2 and an average mass of 192.301 Da .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported . This could potentially be relevant depending on the specific synthesis pathway of the compound you’re interested in.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like N-(2-amino-2-phenylethyl)-N,N-diethylamine have been analyzed . It has a density of 1.0±0.1 g/cm3, boiling point of 275.2±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Anticancer Agent Development
Functionalized amino acid derivatives, including compounds structurally related to N-(2-Amino-2-phenylethyl)-2-phenyltriazole-4-carboxamide hydrochloride, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Notably, certain derivatives exhibited significant cytotoxicity in ovarian and oral cancers, indicating their potential utility in designing new anticancer agents (Kumar et al., 2009).
Synthetic Methodology Enhancement
Research into the synthesis of 2-phenyl-4,5-substituted oxazoles by copper-catalyzed intramolecular cyclization has been reported. This methodology involves the synthesis of highly functionalized novel β-(methylthio)enamides, which could be relevant for the synthesis of structurally related compounds to N-(2-Amino-2-phenylethyl)-2-phenyltriazole-4-carboxamide hydrochloride (Kumar et al., 2012).
Antiarrhythmic Activity
Compounds structurally similar to N-(2-Amino-2-phenylethyl)-2-phenyltriazole-4-carboxamide hydrochloride have been synthesized from styrene oxide and demonstrated pronounced antiarrhythmic activity with low toxicity. This highlights the potential of these compounds in developing new therapeutic agents for arrhythmia (Hoang et al., 2018).
Neuroprotective Agents
The synthesis of various 2-aminothiazoles and 2-thiazolecarboxamides with potential anti-anoxic activity indicates their utility in studying cerebral protective agents. Some derivatives, including N-[2-(4-morpholinyl)ethyl]-4-(3-trifluoromethylphenyl)-2-thiazolecarboxamide hydrochloride, showed potent activity, suggesting the importance of this chemical class in neuroprotection research (Ohkubo et al., 1995).
Dendritic Polyamides
The one-pot synthesis of dendritic polyamides, utilizing derivatives with functional groups related to N-(2-Amino-2-phenylethyl)-2-phenyltriazole-4-carboxamide hydrochloride, highlights its potential application in materials science. These polyamides, characterized by a high degree of branching and narrow polydispersity, could have implications for the development of novel polymeric materials (Yamakawa et al., 1999).
Properties
IUPAC Name |
N-(2-amino-2-phenylethyl)-2-phenyltriazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O.ClH/c18-15(13-7-3-1-4-8-13)11-19-17(23)16-12-20-22(21-16)14-9-5-2-6-10-14;/h1-10,12,15H,11,18H2,(H,19,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKOVOXRADMMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=NN(N=C2)C3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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